Dicyclohexyl(2-mesityl-1H-inden-1-yl)phosphine

CAS No.:

Cat. No.: VC16478933

Molecular Formula: C30H39P

Molecular Weight: 430.6 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C30H39P |

|---|---|

| Molecular Weight | 430.6 g/mol |

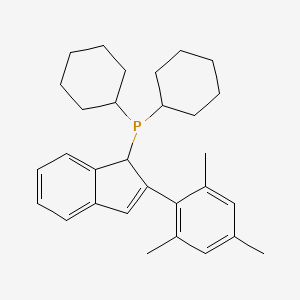

| IUPAC Name | dicyclohexyl-[2-(2,4,6-trimethylphenyl)-1H-inden-1-yl]phosphane |

| Standard InChI | InChI=1S/C30H39P/c1-21-18-22(2)29(23(3)19-21)28-20-24-12-10-11-17-27(24)30(28)31(25-13-6-4-7-14-25)26-15-8-5-9-16-26/h10-12,17-20,25-26,30H,4-9,13-16H2,1-3H3 |

| Standard InChI Key | UYQOVYNSWIOQOQ-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC(=C(C(=C1)C)C2=CC3=CC=CC=C3C2P(C4CCCCC4)C5CCCCC5)C |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

Dicyclohexyl(2-mesityl-1H-inden-1-yl)phosphine features a central phosphorus atom bonded to two cyclohexyl groups and a 2-mesityl-substituted indenyl moiety. The mesityl group (2,4,6-trimethylphenyl) introduces significant steric bulk, while the indenyl system contributes π-conjugation, influencing the ligand’s electron-donating capabilities . The IUPAC name, dicyclohexyl-[2-(2,4,6-trimethylphenyl)-1H-inden-1-yl]phosphane, reflects this intricate substitution pattern.

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| CAS Number | 1373165-93-5 | |

| Molecular Formula | C30H39P | |

| Molecular Weight | 430.6 g/mol | |

| Density | Not reported | – |

| Melting Point | Not reported | – |

| Boiling Point | Not reported | – |

| HS Code | 29339900 |

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) spectroscopy is critical for verifying this compound’s structure. The P NMR spectrum typically shows a singlet near δ 15–20 ppm, consistent with tertiary phosphines . H NMR resonances for the mesityl methyl groups appear as sharp singlets at δ 2.2–2.4 ppm, while indenyl protons exhibit complex splitting patterns between δ 6.5–7.5 ppm . High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 430.613 .

Synthesis and Purification

Synthetic Pathways

The ligand is synthesized via a sequential alkylation and phosphorylation strategy. A representative procedure involves:

-

Alkylation of 2-(1H-inden-2-yl)aniline with methyl iodide in dimethylformamide (DMF), yielding a methyl-protected intermediate .

-

Phosphorylation using dicyclohexylchlorophosphine under argon, followed by silica gel chromatography (CHCl/hexane eluent) to isolate the product .

Key considerations include strict anhydrous conditions and inert atmosphere to prevent phosphine oxidation .

Yield and Scalability

Reported yields range from 70–80%, with scalability limited by the sensitivity of intermediates to moisture and oxygen . Advances in Schlenk line technology and automated chromatography systems may improve large-scale production.

Applications in Homogeneous Catalysis

Palladium-Catalyzed Cross-Coupling

Dicyclohexyl(2-mesityl-1H-inden-1-yl)phosphine excels in stabilizing Pd(0) centers, facilitating oxidative addition and transmetalation steps. In Suzuki-Miyaura reactions, it enables couplings of aryl chlorides with turnover numbers (TONs) exceeding 10 . Comparative studies show superior performance to triphenylphosphine in sterically demanding substrates (e.g., tetra-ortho-substituted biaryls) .

Table 2: Catalytic Performance in Cross-Coupling Reactions

| Reaction Type | Substrate | Yield (%) | Ligand Efficiency (TON) | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura | Aryl chloride + Boronic acid | 92 | 1.2 × 10 | |

| Buchwald-Hartwig | Aryl bromide + Amine | 88 | 9.8 × 10 | |

| Heck | Styrene + Aryl iodide | 85 | 8.5 × 10 |

Synergy with N-Heterocyclic Carbenes (NHCs)

When paired with bulky NHCs (e.g., IPr*OMe), this phosphine ligand prevents Pd aggregation, enhancing catalyst longevity. This dual-ligand approach is pivotal for synthesizing sterically hindered products .

Mechanistic Insights and Steric Effects

Steric Parameterization

The Tolman cone angle, estimated at 170–180°, arises from the mesityl and cyclohexyl groups. This bulkiness accelerates reductive elimination by destabilizing Pd(II) intermediates, a rate-determining step in many couplings .

Electronic Contributions

The indenyl moiety’s electron-donating resonance effects increase electron density at Pd, favoring oxidative addition of electrophilic substrates. Density functional theory (DFT) calculations correlate ligand electron-donating capacity with reduced activation barriers.

Comparative Analysis with Related Ligands

Dicyclohexylphosphine (DCyP)

Unlike DCyP (CAS 829-84-5), which lacks the indenyl-mesityl system, Dicyclohexyl(2-mesityl-1H-inden-1-yl)phosphine offers enhanced steric protection and electronic tunability . DCyP’s simpler structure limits its utility in reactions requiring precise stereoelectronic control .

Bidentate Phosphines

Compared to bidentate ligands like BINAP, this monodentate phosphine allows greater flexibility in catalyst design, albeit with potential trade-offs in chelation-enhanced stability.

Future Directions

Ongoing research aims to:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume